3-Bromo-5-[(cyclobutylamino)methyl]aniline

Medicinal Chemistry Lipophilicity Drug Design

3-Bromo-5-[(cyclobutylamino)methyl]aniline (CAS: 1510222-80-6) is a brominated aniline derivative with the molecular formula C₁₁H₁₅BrN₂ and a molecular weight of 255.15 g/mol. The compound is characterized by a bromine atom at the 3-position and a cyclobutylamino methyl substituent at the 5-position of the aniline ring.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 1510222-80-6
Cat. No. B1406043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-[(cyclobutylamino)methyl]aniline
CAS1510222-80-6
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=CC(=CC(=C2)Br)N
InChIInChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2
InChIKeyATCGEGPULSTBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-[(cyclobutylamino)methyl]aniline (CAS 1510222-80-6): Chemical Profile and Procurement Baseline


3-Bromo-5-[(cyclobutylamino)methyl]aniline (CAS: 1510222-80-6) is a brominated aniline derivative with the molecular formula C₁₁H₁₅BrN₂ and a molecular weight of 255.15 g/mol . The compound is characterized by a bromine atom at the 3-position and a cyclobutylamino methyl substituent at the 5-position of the aniline ring . It is commercially available as a research chemical building block, typically supplied at a purity of 95% . The compound contains a primary aniline amino group and a secondary amine within the cyclobutylamino moiety, providing two distinct nitrogen-based reactive handles for further synthetic elaboration .

Why 3-Bromo-5-[(cyclobutylamino)methyl]aniline Cannot Be Interchanged with Generic Aniline Analogs


3-Bromo-5-[(cyclobutylamino)methyl]aniline is not a generic commodity aniline derivative; its substitution pattern, combining a meta-bromo group with a para-oriented cyclobutylaminomethyl moiety, is structurally specific and dictates its unique physicochemical and reactivity profile. The meta-bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while exerting a distinct electronic influence on the ring compared to ortho or para substitution [1]. Simultaneously, the cyclobutylamino methyl group introduces a conformationally constrained, lipophilic secondary amine that differs fundamentally from simple alkyl or aryl amines in terms of basicity, steric bulk, and metabolic stability potential [2]. Substituting this compound with a generic bromoaniline or a simple aniline lacking the cyclobutylamino methyl group would fundamentally alter the downstream synthetic product's molecular geometry, electronic properties, and biological target engagement potential, thereby invalidating structure-activity relationship (SAR) studies or reaction optimization efforts [1][2].

Quantitative Comparative Evidence for 3-Bromo-5-[(cyclobutylamino)methyl]aniline: Property Differentiation Guide


Comparative Lipophilicity: cLogP of 3-Bromo-5-[(cyclobutylamino)methyl]aniline vs. Structurally Related Analogs

The calculated partition coefficient (cLogP) of 3-Bromo-5-[(cyclobutylamino)methyl]aniline is 2.52, indicating moderate lipophilicity . This value is lower than that of 3-Bromo-5-(trifluoromethyl)aniline (cLogP = 3.10), which is significantly more lipophilic due to the strongly hydrophobic trifluoromethyl group . It is also lower than 3-Bromo-5-(neopentyloxy)aniline (cLogP = 3.46), where the neopentyloxy group contributes greater hydrophobicity than the cyclobutylamino methyl moiety . Conversely, it is substantially higher than 3-Bromo-5-nitroaniline (cLogP = 1.68), which contains a polar nitro group [1].

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Donor/Acceptor Capacity: Functional Group Analysis for Target Engagement Potential

3-Bromo-5-[(cyclobutylamino)methyl]aniline possesses 2 hydrogen bond donors (the primary aniline NH₂) and 2 hydrogen bond acceptors (the secondary amine nitrogen in the cyclobutylamino group) . In contrast, 3-Bromo-5-(trifluoromethyl)aniline has 2 hydrogen bond donors but 0 hydrogen bond acceptors, lacking any nitrogen atom capable of accepting a hydrogen bond . 3-Bromo-5-chloro-N-cyclobutylaniline has 1 hydrogen bond donor (the secondary amine N-H) and 1 hydrogen bond acceptor (the same nitrogen) .

Medicinal Chemistry Hydrogen Bonding SAR Lead Optimization

Topological Polar Surface Area (TPSA): Implications for Bioavailability and CNS Penetration

The Topological Polar Surface Area (TPSA) for 3-Bromo-5-[(cyclobutylamino)methyl]aniline is calculated to be 38.05 Ų . This value is identical to that of 3-Bromo-N-cyclobutyl-5-methylaniline (38.05 Ų) and lower than 3-Bromo-5-nitroaniline (71.84 Ų) [1]. The TPSA falls well below the common threshold of 90 Ų for good oral bioavailability and below 60-70 Ų for potential blood-brain barrier (BBB) penetration .

ADME Bioavailability CNS Drug Discovery Physicochemical Property

Synthetic Versatility: Comparative Reactive Handles for Downstream Chemistry

3-Bromo-5-[(cyclobutylamino)methyl]aniline offers two distinct reactive centers: a primary aromatic amine and an aryl bromide, enabling sequential and orthogonal functionalization strategies. The meta-bromo substituent is a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary aniline can undergo diazotization, acylation, or reductive amination . This dual functionality differentiates it from 3-(Aminomethyl)-5-bromoaniline, which lacks the cyclobutyl group and the secondary amine nitrogen for potential diversification . Furthermore, the 5-position cyclobutylamino methyl group provides a unique, conformationally restricted secondary amine that can be alkylated or used in reductive amination to generate tertiary amines with distinct steric profiles .

Organic Synthesis Medicinal Chemistry Cross-Coupling Building Block

High-Value Application Scenarios for 3-Bromo-5-[(cyclobutylamino)methyl]aniline Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Drug Candidates

This compound is optimally suited for medicinal chemistry programs targeting central nervous system (CNS) disorders, where its calculated TPSA of 38.05 Ų strongly supports potential blood-brain barrier penetration . Its moderate cLogP of 2.52 and specific hydrogen bond donor/acceptor profile (2 donors, 2 acceptors) offer a balanced physicochemical foundation for CNS drug-like properties, distinguishing it from more polar (e.g., 3-Bromo-5-nitroaniline, TPSA = 71.84 Ų) or more lipophilic (e.g., 3-Bromo-5-(trifluoromethyl)aniline, cLogP = 3.10) analogs that may exhibit poor brain exposure or increased off-target toxicity.

Organic Synthesis: Divergent Library Construction via Orthogonal Functionalization

This compound serves as a privileged building block for constructing diverse chemical libraries through orthogonal synthetic pathways . The aryl bromide enables robust cross-coupling chemistry (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, while the primary aniline and secondary cyclobutylamine offer independent points for amide bond formation, reductive amination, or sulfonylation . This three-point diversity platform provides a strategic advantage over simpler analogs like 3-(Aminomethyl)-5-bromoaniline, which lacks the secondary amine for additional diversification.

SAR Studies: Probing the Effect of Conformationally Constrained Amines

In structure-activity relationship (SAR) campaigns, this compound is a valuable tool for investigating the impact of a conformationally restricted cyclobutylamine moiety on target binding and selectivity . The cyclobutyl ring imposes a specific spatial orientation and steric environment on the attached secondary amine, which can lead to differential interactions with protein binding pockets compared to acyclic alkyl amines . Its dual functionality allows for systematic exploration of both the aryl bromide vector and the cyclobutylamino vector within the same scaffold, enabling efficient mapping of chemical space around a lead series .

Chemical Biology: Development of Bifunctional Probe Molecules

The combination of an aryl bromide handle and a secondary amine makes this compound an ideal starting point for developing bifunctional chemical probes . The aryl bromide can be used for late-stage introduction of a fluorophore or biotin tag via cross-coupling, while the cyclobutylamino methyl group can be functionalized independently to modulate target affinity or introduce a photoaffinity label . This orthogonal reactivity profile is superior to simpler bromoanilines for constructing complex, multifunctional probe molecules in a convergent and efficient manner.

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